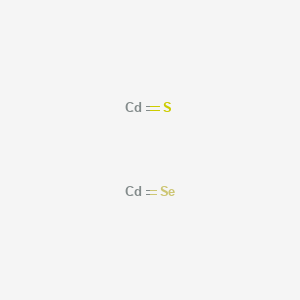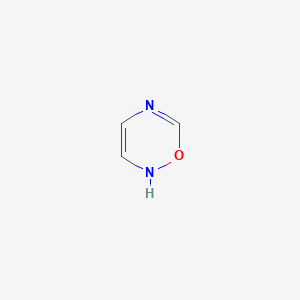
1,1-dimethylsilepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethylsilepan-4-one is a chemical compound with the molecular formula C₈H₁₆OSi. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is notable for its unique seven-membered ring structure, which includes a silicon atom and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethylsilepan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-dimethylsilacyclohexane with an oxidizing agent to introduce the ketone functional group at the 4-position of the ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-dimethylsilepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The silicon atom can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄ in solvents such as ether or ethanol.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds under controlled temperature and pressure.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted silacycloheptanones.
Aplicaciones Científicas De Investigación
1,1-dimethylsilepan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studies of ring strain and reactivity in silicon-containing cyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. Its unique structure allows for interactions with biological targets that are not accessible to carbon-based analogs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy.
Industry: Utilized in the production of specialty chemicals, including silicone-based materials and coatings. Its reactivity and stability make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1-dimethylsilepan-4-one involves its interaction with molecular targets through its silicon and ketone functional groups. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Cycloheptanone: A seven-membered ring ketone without silicon. It is less reactive and has different chemical properties compared to 1,1-dimethylsilepan-4-one.
Silacyclohexanone: A six-membered ring analog with silicon. It has different ring strain and reactivity due to the smaller ring size.
Dimethylsilacyclopentane: A five-membered ring analog with silicon. It exhibits different chemical behavior due to the increased ring strain and different electronic environment.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of silicon in the ring enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
10325-26-5 |
|---|---|
Fórmula molecular |
C8H16OSi |
Peso molecular |
156.3 g/mol |
Nombre IUPAC |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
Clave InChI |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
SMILES canónico |
C[Si]1(CCCC(=O)CC1)C |
Sinónimos |
1,1-Dimethylsilacycloheptan-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)




![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)







